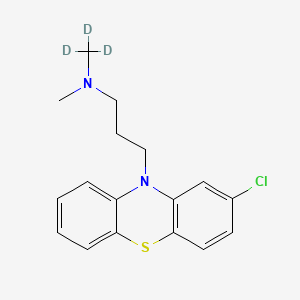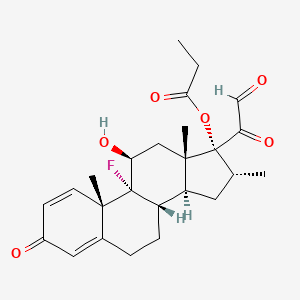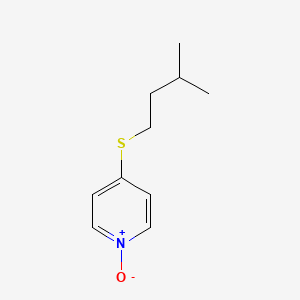
4-O-Benzyl-3-Hydroxy-Tyrosol-3-Sulfat-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is a chemical compound with the molecular formula C15H15NaO6S and a molecular weight of 346.33 g/mol . It is a derivative of hydroxytyrosol, which is a phenolic compound commonly found in olive oil. This compound is of interest due to its potential biological activities and applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt typically involves the protection of the hydroxyl groups of hydroxytyrosol, followed by sulfonation and subsequent deprotection. The general steps are as follows:
Protection of Hydroxy Groups: Hydroxytyrosol is first protected by benzylation to form 4-O-Benzyl-3-hydroxytyrosol.
Sulfonation: The protected hydroxytyrosol is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
Deprotection: Finally, the benzyl protecting group is removed under hydrogenation conditions to yield 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for sulfonation and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the sulfate group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzylated ketones or aldehydes.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of benzylated derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects: It can protect neurons from oxidative damage and apoptosis, potentially through the activation of signaling pathways such as the Nrf2 pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: A related phenolic compound with similar but less potent biological activities.
4-O-Benzyl-3-hydroxy Tyrosol: The intermediate in the synthesis of the sulfate salt, with similar chemical properties but different biological activities.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is unique due to the presence of both benzyl and sulfate groups, which confer distinct chemical and biological properties. The sulfate group enhances its solubility and potential interactions with biological molecules, while the benzyl group provides stability and facilitates further chemical modifications.
Eigenschaften
CAS-Nummer |
1797987-18-8 |
|---|---|
Molekularformel |
C15H15NaO6S |
Molekulargewicht |
346.329 |
IUPAC-Name |
sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
RYKRJVGINWNIEO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+] |
Synonyme |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)



![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
